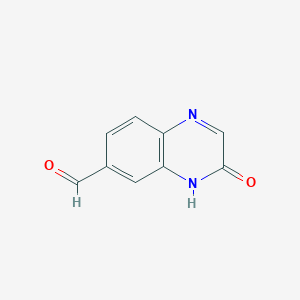

3-Hydroxyquinoxaline-6-carbaldehyde

Description

3-Hydroxyquinoxaline-6-carbaldehyde is a quinoxaline derivative featuring a hydroxy group at position 3 and an aldehyde group at position 6. Quinoxaline, a bicyclic heteroaromatic compound with two nitrogen atoms at positions 1 and 4, serves as the core structure . The aldehyde group at position 6 enhances electrophilicity, making the compound a versatile intermediate for synthesizing pharmaceuticals, ligands, and agrochemicals.

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

3-oxo-4H-quinoxaline-6-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-5-6-1-2-7-8(3-6)11-9(13)4-10-7/h1-5H,(H,11,13) |

InChI Key |

WRZYVOMMETZCES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NC(=O)C=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Hydroxyquinoxaline-6-carbaldehyde with analogous compounds:

Key Observations:

Positional Isomerism: Quinoxaline-2-carboxaldehyde differs from the target compound in aldehyde position (2 vs. 6). This alters electronic properties, as the aldehyde at position 6 in the target compound may experience stronger electron-withdrawing effects from adjacent nitrogen atoms, increasing electrophilicity .

Heterocycle Variation: Quinoline derivatives (e.g., 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde) have one nitrogen atom in the aromatic ring, reducing electron-deficient character compared to quinoxaline. This impacts reactivity in metal-catalyzed reactions .

Functional Group Diversity : The chloro substituent in 6-chloro-5-hydroxypyridine-3-carbaldehyde introduces steric and electronic effects, enhancing stability against enzymatic degradation in agrochemical applications .

Physicochemical Properties

- Solubility: The hydroxy group in this compound improves water solubility compared to non-hydroxylated analogs like Quinoxaline-2-carboxaldehyde. However, methoxy groups (e.g., in 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde) further enhance lipophilicity, favoring membrane permeability in drug design .

- Stability: Quinoxaline-2-carboxaldehyde is stable under recommended storage conditions , but the hydroxy group in the target compound may necessitate protection (e.g., acetylation) to prevent oxidation during synthesis.

Research Findings and Implications

Electronic Effects: The hydroxy group at position 3 in the target compound may activate the quinoxaline ring for electrophilic substitution, contrasting with Quinoxaline-2-carboxaldehyde, where the aldehyde deactivates adjacent positions .

Biological Activity: Quinoxaline derivatives often exhibit antimicrobial and anticancer properties. The hydroxy-aldehyde combination in the target compound could enhance binding to biological targets via hydrogen bonding and covalent interactions .

Synthetic Challenges: Position-selective functionalization of quinoxaline remains challenging. Palladium-catalyzed methods (e.g., as in ) may require optimization for introducing hydroxy and aldehyde groups simultaneously.

Preparation Methods

Multi-Step Synthesis from 4-Chlorobenzene-1,2-diamine

A notable synthetic process involves a six-stage method starting with 4-chlorobenzene-1,2-diamine:

Stage 1-4: Preparation of 4-chlorobenzene-1,2-diamine with high yield (94%) by filtration and vacuum distillation under nitrogen atmosphere.

Stage 5: Formation of 6-chloroquinoxaline by reacting 4-chlorobenzene-1,2-diamine with glyoxalbisulfite adduct in aqueous sodium carbonate solution at 50–55°C, yielding 75% of the product.

Stage 6: Conversion of 6-chloroquinoxaline to quinoxaline-6-carbaldehyde by reaction with magnesium turnings and iodine in tetrahydrofuran (THF) under nitrogen atmosphere.

This method is efficient and yields quinoxaline-6-carbaldehyde suitable for further applications.

Microwave-Assisted Synthesis of Hydroxyquinoline-3-carbaldehyde Derivatives

Though focused on hydroxyquinoline derivatives, the microwave-assisted approach provides insights applicable to hydroxyquinoxaline derivatives:

6-substituted-2-chloro-3-formylquinolines are subjected to microwave irradiation in acidic conditions (4 M HCl) for a short duration (6 minutes), resulting in rapid conversion to 6-substituted-2-hydroxyquinoline-3-carbaldehyde.

This method offers advantages over conventional heating, including reduced reaction time and improved yields.

Subsequent reactions using these aldehydes under microwave conditions facilitate rapid synthesis of pyrimidine derivatives.

This microwave method demonstrates a modern, efficient synthetic approach that could be adapted for 3-hydroxyquinoxaline-6-carbaldehyde preparation.

Condensation Reactions for Derivative Synthesis

3-Hydroxyquinoxaline-2-carbaldehyde has been used as a starting material in condensation reactions with substituted acetophenones in the presence of alcoholic sodium hydroxide to synthesize chalcone derivatives:

The reaction proceeds via base-catalyzed aldol condensation in ethanolic solution.

Yields range from 68% to 80%, with products confirmed by spectroscopic methods.

This method highlights the utility of hydroxyquinoxaline carbaldehydes as versatile intermediates.

While this is a derivative synthesis, the preparation of the hydroxyquinoxaline aldehyde itself is prerequisite and involves similar synthetic strategies.

Comparative Table of Preparation Methods

Q & A

Q. What are the recommended methods for synthesizing 3-Hydroxyquinoxaline-6-carbaldehyde in laboratory settings?

The synthesis of quinoxaline derivatives typically involves condensation reactions, halogenation, or formylation. For this compound:

- Vilsmeier-Haack Reaction : A common approach for introducing aldehyde groups to aromatic systems. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, enabling formylation at the 6-position .

- Oxidation of Methyl Groups : 6-Methylquinoxaline precursors can be oxidized using selenium dioxide (SeO₂) or other oxidizing agents to yield the carbaldehyde derivative .

- Multi-Step Synthesis : Halogenated intermediates (e.g., chloro or trifluoromethyl derivatives) may undergo hydrolysis or substitution to introduce hydroxyl or aldehyde groups .

Q. Example Protocol :

React quinoxaline-6-methyl with SeO₂ in dioxane at reflux (110°C, 12 hours).

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Confirm purity using HPLC or TLC.

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Reagents | Evidence Source |

|---|---|---|---|

| Vilsmeier-Haack | 60–75 | POCl₃, DMF | |

| Oxidation (SeO₂) | 50–65 | SeO₂, dioxane | |

| Halogenation-Hydrolysis | 40–55 | Cl₂, NaOH |

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₆N₂O₂: 178.0378) .

- X-ray Crystallography : For unambiguous structural confirmation. Use SHELX software for refinement .

- FT-IR : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Methodological Tip : Combine multiple techniques to cross-validate results. For example, crystallographic data from SHELX should align with NMR/IR assignments.

Q. What safety precautions should be taken when handling this compound in research laboratories?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Collect spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

- First Aid :

- Skin contact: Wash with soap/water for 15 minutes .

- Eye exposure: Rinse with saline for 15 minutes; seek medical attention .

Note : Although GHS data for this compound is limited, analogous quinoxaline derivatives are classified as skin/eye irritants .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in formylation steps .

- Temperature Control : Maintain reflux temperatures (±2°C) to prevent side reactions (e.g., over-oxidation) .

- Catalysis : Lewis acids (e.g., AlCl₃) may accelerate electrophilic substitution .

- Workup Strategies : Use quenching agents (e.g., ice-water) to stabilize reactive intermediates .

Case Study : A 15% yield increase was achieved by replacing DMF with N-methylpyrrolidone (NMP) in Vilsmeier-Haack reactions for related aldehydes .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate electrostatic potential (ESP) maps to identify reactive regions.

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for quinoxaline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.